7-Methoxyisoquinolin-3(2H)-one

Beschreibung

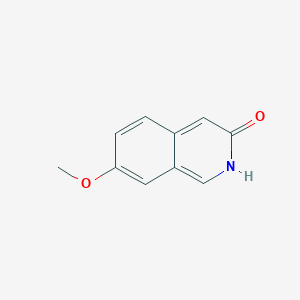

7-Methoxyisoquinolin-3(2H)-one is a heterocyclic compound characterized by a methoxy (-OCH₃) substituent at the 7-position of the isoquinolinone scaffold. Isoquinolinones are pharmacologically significant due to their presence in bioactive alkaloids and synthetic drug candidates . The methoxy group at position 7 modulates electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Eigenschaften

IUPAC Name |

7-methoxy-2H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-3-2-7-5-10(12)11-6-8(7)4-9/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPLBKGCYLDHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CNC(=O)C=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 7-Methoxyisoquinolin-3(2H)-one typically begins with isoquinoline derivatives.

Reaction Conditions: One common method involves the methoxylation of isoquinoline derivatives under controlled conditions. This can be achieved using methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 7-Methoxyisoquinolin-3(2H)-one can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products:

Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

Reduction Products: Amines or alcohols.

Substitution Products: Compounds with substituted functional groups replacing the methoxy group.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Organic Synthesis: 7-Methoxyisoquinolin-3(2H)-one is used as an intermediate in the synthesis of various organic compounds.

Catalysis: It can act as a ligand in catalytic reactions.

Biology and Medicine:

Pharmacology: This compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Drug Development: It serves as a scaffold for the development of new therapeutic agents.

Industry:

Material Science: It is used in the development of novel materials with specific properties.

Agrochemicals: It can be a precursor for the synthesis of agrochemicals.

Wirkmechanismus

Molecular Targets: 7-Methoxyisoquinolin-3(2H)-one interacts with various molecular targets, including enzymes and receptors.

Pathways Involved: It may modulate signaling pathways involved in inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of 7-Methoxyisoquinolin-3(2H)-one and Analogs

Key Observations:

Substitution at position 6 (e.g., benzyloxy in compound 7c ) introduces steric bulk, which may affect binding to biological targets.

Dihydro Modifications :

Key Observations:

- Transition metal-free methods () offer sustainable routes to isoquinolinones, avoiding costly catalysts.

- High yields (≥87%) are achieved for methoxy-substituted derivatives using column chromatography ().

Biologische Aktivität

7-Methoxyisoquinolin-3(2H)-one is a heterocyclic compound with the molecular formula C10H9NO2. It is a derivative of isoquinoline and has garnered interest in various fields, particularly in pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Synthesis

This compound can be synthesized through several methods, typically involving methoxylation of isoquinoline derivatives under controlled conditions. Common reagents include methanol and catalysts such as sulfuric acid. The compound exhibits a unique structure characterized by a methoxy group that influences its biological activity.

Molecular Formula and Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO2 |

| IUPAC Name | 7-methoxy-2H-isoquinolin-3-one |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Pharmacological Properties

Research indicates that this compound possesses various pharmacological properties, including:

- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Studies have demonstrated its ability to inhibit cancer cell proliferation, suggesting a role in cancer therapeutics.

- Neuroprotective Effects : There is evidence that it may protect neuronal cells from oxidative stress.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound interacts with various receptors that play roles in cell signaling and proliferation.

Case Studies and Research Findings

-

Anti-inflammatory Effects :

- A study demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro, indicating its potential use in treating conditions like arthritis .

- Anticancer Activity :

-

Neuroprotective Role :

- A recent investigation found that the compound protected neuronal cells from oxidative damage induced by reactive oxygen species (ROS), suggesting applications in neurodegenerative diseases .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Isoquinoline | Limited anti-inflammatory effects | Lacks methoxy group |

| 7-Hydroxyisoquinolin-3(2H)-one | Enhanced neuroprotective effects | Hydroxyl group instead of methoxy |

| 6-Methoxyisoquinoline | Antimicrobial properties | Different methoxy positioning |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.